Integrin Antagonist 1 hydrochloride

Beschreibung

Significance of Integrin Biology in Cellular Processes

Integrins are a crucial family of cell surface receptors that mediate the connection between a cell and its surrounding environment, playing a vital role in the biology of all animals. molbiolcell.org They are fundamental to a wide array of cellular activities, including adhesion, migration, proliferation, differentiation, and survival. molbiolcell.orgnih.gov

Overview of the Integrin Receptor Family and Their Heterodimeric Structure

Integrins are transmembrane glycoproteins composed of two non-covalently associated subunits, an α (alpha) and a β (beta) subunit. nih.govnih.gov In mammals, there are 18 different α-subunits and 8 different β-subunits, which can combine to form at least 24 distinct integrin heterodimers. nih.gov This combinatorial diversity allows for a wide range of ligand specificities and functional roles.

The structure of an integrin can be visualized as a large extracellular "head" region connected to two "legs" that span the cell membrane and terminate in short cytoplasmic tails. nih.gov The extracellular head is responsible for binding to ligands, while the cytoplasmic tails interact with the cell's internal cytoskeleton, forming a physical link between the extracellular matrix (ECM) and the intracellular environment. nih.govwikipedia.org

Roles of Integrins in Cell-Extracellular Matrix and Cell-Cell Interactions

Integrins are the primary receptors that cells use to bind to the extracellular matrix (ECM), a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells. nih.govdovepress.com This attachment to the ECM is a fundamental requirement for the formation of multicellular organisms. wikipedia.org Ligands for integrins in the ECM include proteins such as fibronectin, vitronectin, collagen, and laminin. wikipedia.org

Beyond cell-matrix adhesion, integrins also mediate cell-cell interactions. wikipedia.org They can bind to counterreceptors on adjacent cells, such as members of the immunoglobulin superfamily (like ICAMs and VCAM) and the ADAM family of proteins. nih.gov These interactions are critical for processes like immune responses, where leukocytes adhere to endothelial cells to exit the bloodstream and reach sites of inflammation. nih.gov

Integrin Bidirectional Signaling: Outside-In and Inside-Out Signaling Pathways

A key feature of integrins is their ability to transmit signals in both directions across the cell membrane, a process known as bidirectional signaling. nih.govplos.org

Outside-In Signaling: When an integrin binds to a ligand in the extracellular environment, it triggers a cascade of signals into the cell. researchgate.net This "outside-in" signaling can influence a variety of cellular processes, including cell cycle regulation, organization of the cytoskeleton, and the movement of new receptors to the cell surface. wikipedia.org This process often involves the activation of kinases like focal adhesion kinase (FAK) and Src family kinases. wikipedia.orgresearchgate.net

Inside-Out Signaling: Conversely, signals originating from within the cell can alter the ligand-binding affinity of integrins on the cell surface. plos.org This "inside-out" signaling transforms the integrin from a low-affinity to a high-affinity state, enabling it to bind more strongly to its ligands. plos.org This process is crucial for rapid and flexible cellular responses to environmental cues, such as the aggregation of platelets during blood clotting. nih.govyoutube.com

Rationale for Integrin Antagonism in Disease Research

The central role of integrins in numerous physiological and pathological processes has made them attractive targets for therapeutic intervention. patsnap.com Dysregulation of integrin function is implicated in a variety of diseases, including cancer, fibrosis, thrombosis, and inflammatory disorders. harvard.edu

Historical Context of Integrin Antagonist Discovery and Development

The discovery of integrins in the 1980s paved the way for understanding their critical role in cell adhesion. nih.govnih.gov By the mid-1980s, it was clear that these receptors were involved in both cell-matrix and cell-cell interactions. nih.gov The first integrin-targeting drug, Abciximab, an antagonist of the αIIbβ3 integrin, was approved in 1994 for use in coronary artery disease. nih.gov This marked a significant milestone in the therapeutic application of integrin antagonism. Since then, extensive research has been directed towards developing antagonists for various other integrins. harvard.edu

Therapeutic Potential of Integrin Antagonists in Preclinical Disease Models

Integrin antagonists have shown promise in a wide range of preclinical studies for various diseases. patsnap.com These compounds, which can be small molecules, peptides, or monoclonal antibodies, work by blocking the interaction between integrins and their ligands, thereby modulating cellular adhesion and signaling. patsnap.com

In oncology, integrin antagonists are being investigated for their ability to inhibit tumor growth, metastasis, and angiogenesis (the formation of new blood vessels). patsnap.comresearchgate.net For instance, antagonists targeting αvβ3 and αvβ5 integrins have been explored for their anti-angiogenic properties. ontosight.ai Preclinical studies have shown that some integrin antagonists can inhibit the adhesion of tumor cells and disrupt the signaling pathways that promote cancer progression. longdom.org

In the context of inflammatory diseases, integrin antagonists can block the migration of leukocytes to sites of inflammation. thno.org For example, antagonists of α4 integrins have been investigated for their potential to treat chronic inflammatory conditions. thno.org

The development of specific antagonists like Integrin Antagonist 1 hydrochloride, which targets the αvβ6 integrin, highlights the ongoing effort to create highly selective therapies. invivochem.com Preclinical data for such compounds often includes detailed analysis of their affinity and selectivity for the target integrin over other related integrins, as demonstrated in the table below for a similar αvβ6 antagonist.

Table 1: Preclinical Affinity and Selectivity of an αvβ6 Integrin Antagonist

| Integrin Subtype | Affinity (pIC50/pKi) | Selectivity vs. αvβ6 |

| αvβ6 | 8.4 (pIC50), 11.0 (pKi) | - |

| αvβ3 | 6.0 (pIC50) | >100-fold |

| αvβ5 | 6.9 (pIC50) | >10-fold |

| αvβ8 | 7.7 (pIC50) | ~5-fold |

| α5β1 | - | 6667-fold |

| α8β1 | - | 17-fold |

This table presents representative data for a selective αvβ6 integrin antagonist, demonstrating its high affinity for the target integrin and selectivity against other RGD-binding integrins. invivochem.commedchemexpress.com pIC50 and pKi are measures of potency.

Introduction to this compound (GSK 3008348 hydrochloride) as a Research Tool

This compound (GSK3008348 hydrochloride) serves as a valuable asset in research focused on the roles of integrins in various biological processes. patsnap.com Integrins are a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix and play crucial roles in cell signaling. patsnap.comharvard.edu The αvβ6 integrin, in particular, is a key activator of transforming growth factor-β (TGF-β), a cytokine implicated in the development of fibrosis. nih.govresearchgate.net

As a selective antagonist, GSK3008348 hydrochloride allows researchers to probe the specific functions of the αvβ6 integrin. caymanchem.com By blocking the activity of this integrin, scientists can investigate its downstream effects on cellular behavior, such as cell adhesion, signaling, and the activation of pro-fibrotic pathways. nih.govpatsnap.com This makes it an essential tool for understanding the pathogenesis of diseases where αvβ6 is upregulated, such as idiopathic pulmonary fibrosis (IPF). nih.gov

The compound's utility as a research tool is further enhanced by its well-characterized properties and mechanism of action. It is an RGD-mimetic, meaning it mimics the Arginine-Glycine-Aspartic acid sequence found in the natural ligands of many integrins, allowing it to bind to the integrin's active site. researchgate.net Studies have shown that GSK3008348 hydrochloride induces the internalization and subsequent degradation of the αvβ6 integrin in cells. caymanchem.comresearchgate.net

Detailed Research Findings

Research utilizing GSK3008348 hydrochloride has yielded significant insights into the role of the αvβ6 integrin in fibrotic processes. In preclinical models of lung fibrosis, administration of GSK3008348 has been shown to reduce lung collagen deposition. nih.govcaymanchem.com Furthermore, studies using positron emission tomography (PET) have demonstrated that the compound engages with its target, the αvβ6 integrin, in the lungs of patients with IPF. nih.govlarvol.com

The selectivity of GSK3008348 hydrochloride for αvβ6 over other integrins is a key aspect of its utility in research. medchemexpress.comcaymanchem.com This allows for the specific interrogation of the αvβ6 pathway without confounding effects from the inhibition of other related integrins. The table below summarizes the inhibitory activity of GSK3008348 against various integrins.

| Integrin | IC50 (nM) | pIC50 |

|---|---|---|

| αvβ1 | 3.9 | |

| αvβ3 | 50 | 6 |

| αvβ5 | 1000 | 6.9 |

| αvβ6 | 8.4 | |

| αvβ8 | 16 | 7.7 |

IC50 values represent the concentration of the inhibitor required to block 50% of the integrin's activity. pIC50 is the negative logarithm of the IC50 value. Data sourced from cell adhesion assays. medchemexpress.comcaymanchem.com

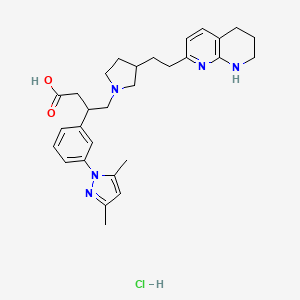

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZLVFRSWWTRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Characterization of Integrin Antagonist 1 Hydrochloride

Target Integrin Specificity and Selectivity

The therapeutic efficacy and safety profile of an integrin antagonist are largely dictated by its specificity for a particular integrin subtype and its selectivity over other related integrins.

Primary Affinity for αvβ6 Integrin

Integrin Antagonist 1 hydrochloride demonstrates a high affinity for the αvβ6 integrin. The expression of αvβ6 is relatively low in healthy epithelial tissues but is significantly upregulated in settings of tissue remodeling and fibrosis, making it a key therapeutic target. nih.gov The potency of an antagonist is often quantified by its half-maximal inhibitory concentration (IC50) or the logarithmic form, pIC50. For instance, a comparable selective αvβ6 inhibitor, GSK3008348, shows a pIC50 of 9.13 for the inhibition of αvβ6-mediated activation of transforming growth factor-beta (TGF-β). nih.gov Another potent αvβ6 inhibitor, αvβ6-IN-1, has a reported pIC50 of 8.1. medchemexpress.com These values indicate potent inhibition at nanomolar or even sub-nanomolar concentrations, a characteristic sought in the development of compounds like this compound.

Cross-Reactivity and Selectivity Profiles with Other Integrin Subtypes

While primary target affinity is crucial, the selectivity profile against other integrins, particularly those that bind to the same Arg-Gly-Asp (RGD) motif, is equally important for mitigating off-target effects. mdpi.com The key RGD-binding integrins include αvβ1, αvβ3, αvβ5, αvβ8, α5β1, and αIIbβ3. mdpi.com

Research on selective αvβ6 inhibitors provides a framework for understanding the desired profile for this compound. For example, the inhibitor GSK3008348 is highly selective for αvβ6, with significantly lower affinity for other αv integrins such as αvβ1, αvβ3, αvβ5, and αvβ8. caymanchem.com Similarly, specially designed miniprotein inhibitors of αvβ6 have been shown to possess over 1,000-fold selectivity against other RGD-binding integrins like αvβ1, αvβ3, and αvβ5. nih.govnih.gov In contrast, a dual inhibitor like Bexotegrast (PLN-74809) is designed to be roughly equipotent for αvβ6 and αvβ1 while maintaining high selectivity over other αv integrins. nih.govnih.gov

The table below illustrates the type of selectivity data generated for integrin antagonists, using publicly available data for the compound GSK3008348 as an example.

Ligand Binding and Receptor Interaction Dynamics

Understanding how an antagonist binds to its target and inhibits its function is fundamental to its characterization.

Quantification of Binding Affinity via Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to measure molecular binding events in solution. moleculardevices.com This assay is well-suited for high-throughput screening and detailed biochemical characterization of protein-ligand interactions, such as an antagonist binding to an integrin. nih.govnih.gov

The principle of FP relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a much larger molecule, like an integrin protein. moleculardevices.comyoutube.com When excited with plane-polarized light, the small, free-moving tracer tumbles rapidly, emitting depolarized light. However, when the tracer is bound to the large integrin, its rotation is slowed considerably, and the emitted light remains highly polarized. bmglabtech.com In a competitive binding assay, a non-fluorescent antagonist like this compound would compete with the fluorescent tracer for the integrin's binding site. The displacement of the tracer by the antagonist results in a decrease in the polarization signal, which can be measured to determine the antagonist's binding affinity (e.g., Ki or IC50). nih.gov

Mechanisms of Inhibiting Integrin-Ligand Interactions

Integrin antagonists can inhibit the interaction between an integrin and its natural ligand (like fibronectin for αvβ6) through several mechanisms. researchgate.net Many small-molecule antagonists are RGD-mimetics, designed to mimic the RGD tripeptide sequence that is the recognition motif for a large family of integrins. mdpi.comnih.gov These antagonists function as competitive inhibitors by directly binding to the RGD-binding site on the integrin headpiece, physically blocking the natural ligand from docking.

Other antagonists may function via an allosteric mechanism. These molecules bind to a site on the integrin distinct from the ligand-binding site, inducing a conformational change that reduces the affinity of the receptor for its ligand. nih.gov For instance, some allosteric inhibitors bind to a site that stabilizes the integrin in its inactive, low-affinity state, thereby preventing the conformational shifts necessary for ligand binding and subsequent signaling. nih.gov

Structural Basis of Antagonism and Conformational Effects (from a research perspective)

Integrin function is tightly regulated by large-scale conformational changes. Integrins can switch between a "bent-closed" low-affinity state and an "extended-open" high-affinity state. nih.govnih.gov The transition to the high-affinity state is a prerequisite for strong ligand binding and downstream signaling.

From a research perspective, potent integrin antagonists often work by "locking" the integrin in its inactive conformation. nih.gov Structural studies show that these antagonists can bind at the interface between the α and β subunits of the integrin headpiece. This binding prevents the "swing-out" motion of the hybrid domain in the β subunit, a critical step in the conformational change that leads to the high-affinity state. nih.govnih.gov By stabilizing the closed or bent conformation, the antagonist effectively prevents the integrin from becoming activated, even in the presence of activating signals. This mechanism not only blocks ligand binding but also prevents the partial agonism that has been observed with some earlier generations of integrin inhibitors. nih.gov Furthermore, the binding of certain antagonists like GSK3008348 has been shown to induce the internalization and subsequent degradation of the αvβ6 integrin, leading to a prolonged pharmacodynamic effect. nih.govresearchgate.net

Interaction with Integrin Binding Pockets

The mechanism of action of this compound is rooted in its high-affinity binding to the ligand-binding pocket of specific integrin heterodimers, most notably αvβ3 and αvβ5. nih.govmedchemexpress.com The ligand-binding site is located at the interface between the αv subunit's β-propeller domain and the β subunit's βA domain. nih.gov

Crystallographic studies of the extracellular segment of integrin αvβ3 in complex with the antagonist have provided detailed insights into this interaction. nih.gov Key features of this binding include:

Insertion into the Inter-domain Crevice : The peptide inserts into a crevice between the β-propeller (from αv) and the βA (from β3) domains on the integrin head. nih.gov

Coordination with the MIDAS Motif : A critical interaction involves the aspartate residue of the antagonist's RGD motif. Its carboxylate group coordinates a divalent cation (like Mn²⁺) at the Metal Ion-Dependent Adhesion Site (MIDAS) within the βA domain. This interaction is fundamental for high-affinity binding. nih.gov

Hydrogen Bonding and Hydrophobic Interactions : The antagonist's carboxylate group also forms hydrogen bonds with the backbone amides of specific amino acid residues in the βA domain, such as Tyrosine-122 and Asparagine-215. The glycine (B1666218) residue of the antagonist is situated at the interface of the α and β subunits, engaging in several hydrophobic interactions with the integrin surface, including a contact with Arginine-216. nih.gov

This precise fit into the binding pocket allows this compound to effectively compete with and displace natural ligands, thereby blocking the integrin's function. nih.gov

| Integrin Subtype | IC₅₀ (nM) | Reference |

|---|---|---|

| αvβ3 | 0.61 | medchemexpress.com |

| αvβ5 | 8.4 | medchemexpress.com |

| α5β1 | 14.9 | medchemexpress.com |

Influence on Integrin Receptor Conformation and Activation State

Integrins exist in different conformational states that correspond to varying levels of ligand-binding affinity, primarily a low-affinity "bent-closed" state and a high-affinity "extended-open" state. mdpi.com The binding of this compound has a complex influence on these states.

While its primary function is to block ligand binding, evidence suggests that the antagonist can also induce conformational changes consistent with receptor activation. nih.govplos.org This is supported by the observation that the antagonist can induce the exposure of ligand-induced binding sites (LIBS), which are epitopes that become accessible upon ligand binding and receptor activation. nih.gov

The binding of the antagonist can trigger the following effects:

Downstream Signaling : The antagonist-induced activation of αvβ3 can initiate intracellular signaling cascades. This includes the activation of Src kinase, which can lead to the phosphorylation of other cellular proteins. nih.gov

Trans-dominant Inhibition : The activated state of αvβ3 induced by the antagonist can allosterically inhibit the function of other integrins on the same cell, such as β1 integrins. This phenomenon, known as trans-dominant negative inhibition, means the antagonist can indirectly interfere with adhesion mediated by other integrin types. nih.govplos.org

Induction of Apoptosis : By preventing cell adhesion to the extracellular matrix, a process known as anoikis is induced. The antagonist has been shown to cause detachment and subsequent apoptosis in cells that rely on αvβ3 and αvβ5 for survival signals. nih.goviiarjournals.org

Intracellular Signaling Pathway Modulation by Integrin Antagonist 1 Hydrochloride

Impact on Focal Adhesion Kinase (FAK) and Downstream Signaling Pathways

Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. plos.org The binding of integrins to the extracellular matrix (ECM) leads to the recruitment and activation of FAK at focal adhesion sites. nih.govmdpi.com

Regulation of FAK Activation and Tyrosine Phosphorylation

Integrin engagement with their ligands triggers the autophosphorylation of FAK at the Tyr 397 residue. plos.orgnih.gov This event is a key initial step in the signaling cascade. This autophosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.gov The subsequent binding of Src to FAK results in the phosphorylation of other tyrosine residues on FAK, leading to its full activation. This activated FAK-Src complex then phosphorylates a host of other downstream signaling molecules, thereby propagating the signal throughout the cell. By blocking integrin function, an integrin antagonist would be expected to inhibit this initial FAK autophosphorylation and subsequent activation, thereby dampening the entire downstream signaling cascade.

Influence on PI3K/AKT Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling axis that regulates cell survival, growth, and proliferation. researchgate.netmdpi.com Activated FAK can recruit and activate PI3K, either directly or indirectly through its association with other adaptor proteins like Grb2. nih.govnih.gov Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B) at the cell membrane. researchgate.net

The activation of AKT is a pivotal event in promoting cell survival by inhibiting apoptotic machinery and promoting the expression of pro-survival genes. researchgate.net Research has shown that inhibiting integrin signaling can disrupt the PI3K/AKT pathway. For instance, studies have demonstrated that FAK inhibitors can abolish AKT phosphorylation induced by certain stimuli. nih.gov Furthermore, the inhibition of the PI3K/AKT pathway has been linked to reduced cell proliferation and increased cell death. researchgate.net Therefore, by preventing FAK activation, Integrin Antagonist 1 hydrochloride would likely lead to the downregulation of the PI3K/AKT signaling axis.

Table 1: Impact of Integrin Signaling on the PI3K/AKT Pathway

| Signaling Component | Role in Integrin-Mediated Signaling | Effect of Integrin Inhibition |

| Integrins | Initiate signaling upon ligand binding. | Prevents initiation of the signaling cascade. |

| FAK | Activated by integrin clustering; recruits PI3K. nih.govnih.gov | Reduced activation and phosphorylation. |

| PI3K | Activated by FAK; generates PIP3. nih.gov | Decreased activation and PIP3 production. |

| AKT | Activated by PIP3; promotes cell survival. researchgate.net | Reduced phosphorylation and activity, leading to decreased cell survival. |

Effects on MAP Kinase (ERK1/2) Signaling Cascade

The Mitogen-Activated Protein (MAP) kinase cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway, is another major signaling route downstream of integrins that governs cell proliferation, differentiation, and migration. nih.gov Integrin-mediated adhesion can stimulate the activation of the Ras-Raf-MEK-ERK pathway. nih.gov

Crosstalk with Key Biological Signaling Networks

Integrin signaling does not occur in isolation but rather engages in extensive crosstalk with other major signaling networks, including the Transforming Growth Factor-beta (TGF-β) and Wnt/β-catenin pathways. This interplay is crucial for coordinating complex cellular processes.

Modulatory Effects on TGF-β Activation and Signaling Pathways

Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that regulates a wide range of cellular responses. nih.gov There is significant evidence of bidirectional crosstalk between integrins and the TGF-β signaling pathway. nih.gov TGF-β can regulate the expression of integrins and their ligands. Conversely, several integrins are capable of activating latent TGF-β, making it available to bind to its receptors. nih.gov

Table 2: Crosstalk between Integrin and TGF-β Signaling

| Interaction Type | Description | Potential Effect of this compound |

| TGF-β Activation | Certain integrins can activate latent TGF-β. nih.gov | Reduced availability of active TGF-β. |

| Potentiation of Smad Signaling | Integrin-mediated adhesion can enhance TGF-β-induced Smad phosphorylation and nuclear translocation. nih.gov | Attenuation of the canonical TGF-β signaling pathway. |

| Modulation of Smad-Independent Signaling | Integrins can influence TGF-β signaling through pathways like PI3K/AKT and MAPK. | Disruption of non-canonical TGF-β signaling cascades. |

Potential Interactions with Wnt/β-Catenin Signaling (General Integrin Research)

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. nih.gov In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator. nih.gov

Emerging research indicates a complex interplay between integrin and Wnt/β-catenin signaling. nih.govresearchgate.net Integrin-mediated adhesion and signaling can influence the Wnt pathway at multiple levels. For instance, integrin-linked kinase (ILK), a component of the focal adhesion complex, can phosphorylate and activate effectors in the Wnt pathway. researchgate.net Furthermore, signals from integrins can synergize with Wnt signaling to enhance the transcription of target genes. nih.gov Some studies suggest that integrin signaling can even lead to β-catenin stabilization and nuclear translocation in the absence of Wnt ligands. researchgate.net Given this crosstalk, it is plausible that an integrin antagonist could modulate Wnt/β-catenin signaling, although the specific effects would likely be context-dependent and require further investigation.

Regulation of Cellular Homeostasis and Stress Responses

Integrins act as crucial mediators of cell-ECM interactions, transducing signals that are essential for maintaining cellular balance and responding to environmental stressors. nih.gov Antagonism of these receptors, particularly those that recognize the Arg-Gly-Asp (RGD) sequence in ECM proteins, can disrupt these homeostatic mechanisms. nih.govnih.gov

Integrin-mediated adhesion to the ECM is a fundamental requirement for the survival and proliferation of normal, anchorage-dependent cells. This process activates several key intracellular signaling pathways. The binding of integrins to their ECM ligands triggers the recruitment and activation of Focal Adhesion Kinase (FAK), which serves as a central hub for downstream signaling. nih.govnih.gov FAK activation leads to the engagement of pro-survival and proliferative pathways, including the PI3K/Akt and ERK pathways. spandidos-publications.com

Integrin antagonists, by preventing the initial ligand-receptor interaction, effectively shut down these survival signals. nih.gov Research on small-molecule RGD-mimetic antagonists, which share a mechanism with this compound, has demonstrated a significant reduction in FAK phosphorylation upon treatment. nih.govnih.gov This deactivation of FAK is a critical event, as it is a key determinant of β1 integrin downstream signaling and clonogenic cell survival. nih.gov In some cancer cell models, inhibiting FAK signaling has been shown to suppress mitochondrial function, including ATP production, and ultimately lead to cell death. nih.govmdpi.com

Table 1: Effect of RGD-Integrin Antagonists on Cell Survival and Proliferation Signaling Pathways

| Cell Type | Antagonist Type | Key Signaling Protein | Observed Effect | Reference |

|---|---|---|---|---|

| Human Glioblastoma (U251, U373) | Small-molecule RGD antagonist (1a-RGD) | FAK | Marked reduction in phosphorylation. | nih.gov |

| Human Glioblastoma (U251, U373) | Small-molecule RGD antagonist (1a-RGD) | Akt, ERK | No significant effect on phosphorylation. | nih.gov |

| Glioma Cancer Stem Cells | Small-molecule RGD antagonist (1a-RGD) | FAK, Akt | Signaling pathways likely serve a significant function in antagonist-induced effects. | spandidos-publications.com |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | β1 integrin blocking antibody (AIIB2) | FAK | Dephosphorylation upon integrin inhibition. | nih.gov |

| Mouse Brain Endothelial Cells | RGD and αvβ3 antagonist peptides | FAK, STAT3 | Inhibition of FAK abolished mitochondrial function; STAT3 activation rescued this effect. | nih.gov |

Anoikis is a form of programmed cell death (apoptosis) that occurs when anchorage-dependent cells detach from the surrounding ECM. nih.govnih.gov This process is a critical barrier against cancer metastasis, as it eliminates displaced cells and prevents them from colonizing distant sites. nih.gov Cancer cells often develop resistance to anoikis, which is a key step in the metastatic cascade. nih.govnih.gov

Integrin antagonists can re-sensitize malignant cells to this form of cell death. nih.gov By blocking the connection between the cell and the ECM, these antagonists mimic the state of detachment, thereby triggering anoikis. nih.govnih.gov The loss of integrin-mediated adhesion leads to the deactivation of survival signals from FAK and Src, which is the first step in initiating anoikis. nih.gov

Research has shown that prolonged treatment of glioblastoma cells with a small-molecule RGD antagonist induces anoikis, particularly in the detached cell population. nih.govnih.gov This effect is often caspase-dependent, as demonstrated in glioma cancer stem cells where an RGD antagonist induced a significant increase in nucleosome content (a marker of apoptosis), which was partially rescued by a caspase inhibitor. spandidos-publications.com The induction of anoikis by these antagonists is directly linked to the inhibition of the FAK-dependent pathway, which normally provides essential survival signals that protect glioma cells from detachment-induced death. nih.govnih.gov By inhibiting FAK, integrin antagonists effectively remove this protective shield, allowing the apoptotic machinery to proceed. nih.govnih.gov

Table 2: Research Findings on Anoikis Induction by RGD-Integrin Antagonists

| Cell Type | Antagonist | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Human Glioblastoma (U251, U373) | Small-molecule RGD antagonist (1a-RGD) | Induced anoikis after 72h treatment, confirmed by Annexin staining and nucleosome assay. | Modulation of the FAK-dependent pathway. | nih.govnih.gov |

| Glioma Cancer Stem Cells (GSC) | Small-molecule RGD antagonist (1a-RGD) | Elicited detachment-dependent anoikis after 48h treatment. | Caspase-3/7 dependent mechanism. | spandidos-publications.comnih.gov |

| Papillary Thyroid Cancer Cells (TPC1) | RGD-containing antagonist | Strong apoptotic effect observed. | Antagonism of αvβ3 and αvβ5 integrins. | tandfonline.com |

| Fibroblasts (FAK+/+ MEFs) | Dynamin inhibitors (dynasore, Dyngo4a) | Significantly increased the fraction of apoptotic cells post-detachment. | Inhibition of integrin endocytosis, leading to reduced FAK activation. | nih.gov |

In Vitro Cellular Effects and Assays

Cell Adhesion Studies

Cell adhesion is a fundamental process mediated by integrins, which anchor cells to the surrounding extracellular matrix. youtube.com These interactions are crucial for tissue integrity and for transmitting signals from the outside environment into the cell. nih.gov Antagonists of integrin function are evaluated for their ability to disrupt these adhesive interactions.

Assessment of αvβ6-Mediated Cell Adhesion to Specific Ligands

The αvβ6 integrin is known to bind to specific ligands, most notably the RGD (Arginine-Glycine-Aspartic acid) motif found in proteins such as fibronectin and the latency-associated peptide (LAP) of Transforming Growth Factor-β (TGF-β). nih.govnih.gov In vitro assays are employed to quantify the ability of Integrin Antagonist 1 hydrochloride to block the adhesion of αvβ6-expressing cells to these specific ligands.

In a typical assay, microtiter plates are coated with a purified αvβ6 ligand like fibronectin. Cells known to express αvβ6 are then added to these wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are stained and quantified. The results are expected to show a dose-dependent inhibition of cell adhesion. As an antagonist, the compound competes with the ligand for the binding site on the integrin, thereby preventing the cell from attaching to the substrate. vulcanchem.com Research on similar αvβ6/αvβ8-targeting peptides has demonstrated potent inhibition of integrin-mediated processes. nih.gov

Table 1: Representative Data for Inhibition of αvβ6-Mediated Cell Adhesion This table presents illustrative data typical for a selective αvβ6 antagonist.

| Concentration of this compound (nM) | Cell Adhesion to Fibronectin (% of Control) |

|---|---|

| 0.1 | 95% |

| 1 | 75% |

| 10 | 40% |

| 100 | 15% |

Evaluation of Adhesion to Various Extracellular Matrix Components

To determine the specificity of an integrin antagonist, its effect on cell adhesion to a variety of ECM proteins is evaluated. Besides fibronectin, key ECM components include collagen, laminin, and vitronectin, which are recognized by different integrin heterodimers. nih.gov For instance, α2β1 is a primary receptor for collagen, while αvβ3 and αvβ5 often bind to vitronectin. nih.govnih.gov

By testing the ability of this compound to block cell adhesion to these different substrates, researchers can confirm its selectivity for αvβ6. It is expected that the antagonist would potently inhibit adhesion to fibronectin (via αvβ6) but would have significantly less effect on adhesion to substrates like collagen, which is not a primary ligand for αvβ6. This selectivity is crucial for minimizing off-target effects. Studies on other integrin inhibitors, such as αvβ5 Integrin-IN-1, have shown high selectivity for their target integrin over other subtypes like αvβ1, αvβ3, and αvβ6. caymanchem.com

Cell Migration and Invasion Assays

Cell migration is a complex, multi-step process that is highly dependent on the dynamic formation and disassembly of adhesive contacts with the ECM. nih.govutu.fi By inhibiting cell adhesion, integrin antagonists can effectively block cell movement.

Inhibition of Integrin-Dependent Cell Migration (e.g., Boyden Chamber assays)

The Boyden chamber, or transwell migration assay, is a standard method for studying cell migration in vitro. sigmaaldrich.com These chambers consist of two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber to stimulate migration through the pores of themembrane.

To assess the effect of this compound, the assay is run with the compound added to the cells in the upper chamber. By blocking integrin-mediated adhesion to the membrane, the antagonist is expected to reduce the number of cells that can successfully migrate to the lower chamber. The number of migrated cells is quantified by staining and counting, providing a measure of the compound's anti-migratory efficacy.

Table 2: Representative Data for Inhibition of Cell Migration in a Boyden Chamber Assay This table presents illustrative data for the effect of an integrin antagonist on cell migration.

| Concentration of this compound (nM) | Migrated Cells (% of Control) |

|---|---|

| 1 | 88% |

| 10 | 55% |

| 100 | 25% |

Assessment of Cell Invasion Capacity in Reconstituted Matrix Models

Cell invasion is a more aggressive form of migration that involves the degradation of the ECM. nih.gov This process is a hallmark of cancer metastasis. youtube.com In vitro invasion assays are similar to migration assays but include an additional barrier of a reconstituted basement membrane, such as Matrigel®, which the cells must actively degrade and penetrate to move through the transwell membrane. nih.govcorning.com

This compound is assessed for its ability to inhibit this invasive process. By blocking the initial cell adhesion to the Matrigel®, the antagonist prevents the cells from gaining the traction needed for invasion. Furthermore, integrin signaling is often linked to the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM. nih.gov By inhibiting integrin signaling, the antagonist may also indirectly reduce the cell's degradative capacity. The endpoint is the quantification of cells that have successfully invaded the Matrigel® barrier, with a reduction indicating anti-invasive activity.

Preclinical Efficacy Studies in Animal Models

Fibrotic Disease Models

Fibrosis, the excessive formation of fibrous connective tissue, can lead to organ damage and failure. Integrins, particularly the αv integrins, are key regulators of transforming growth factor-beta (TGF-β), a central mediator of fibrogenesis. nih.gov Consequently, integrin antagonists are being investigated as potential anti-fibrotic therapies.

Preclinical studies have utilized various animal models to assess the efficacy of integrin antagonists in organ-specific fibrosis.

Pulmonary Fibrosis: In mouse models of pulmonary fibrosis induced by bleomycin, inhibitors of αv integrins have shown the ability to reduce the fibrotic burden. nih.gov For instance, dual inhibitors of αvβ6 and αvβ1 have demonstrated efficacy in reducing collagen deposition in the lungs of bleomycin-challenged mice. nih.gov

Renal Fibrosis: In a mouse model of obstructive nephropathy, a model for renal interstitial fibrosis, the administration of an integrin-linked kinase (ILK) inhibitor resulted in reduced expression of fibrotic markers such as fibronectin and collagen. nih.gov Studies in mouse models of polycystic kidney disease have also highlighted the role of integrin α1β1 in promoting interstitial fibrosis. biorxiv.orgnih.gov

Hepatic Fibrosis: The role of integrins in liver fibrosis is also well-documented. Integrins αvβ3, αvβ6, and αvβ8 are implicated in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. semanticscholar.org Preclinical studies have shown that targeting αv integrins can reduce fibrosis in multiple organ models. nih.gov Furthermore, integrins α8β1 and α11β1, which are specifically induced on activated HSCs, have emerged as potential therapeutic targets, with neutralizing antibodies showing promise in mouse models of liver fibrosis. worktribe.comnih.gov

The anti-fibrotic efficacy of integrin antagonists is typically assessed by measuring key markers of tissue remodeling.

| Disease Model | Key Findings | Tissue Remodeling Markers |

| Pulmonary Fibrosis | Reduced fibrotic burden and improved lung mechanics. nih.gov | Decreased α-SMA and pro-collagen expression. nih.gov |

| Renal Fibrosis | Attenuation of renal interstitial fibrosis. nih.gov | Reduced Snail1, α-SMA, fibronectin, vimentin, collagen I & III. nih.gov |

| Hepatic Fibrosis | Inhibition of hepatic stellate cell activation and fibrosis. semanticscholar.orgnih.gov | Downregulation of fibrotic markers. |

Angiogenesis Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases such as cancer. Integrins, particularly αvβ3 and α5β1, play a significant role in regulating endothelial cell survival, migration, and proliferation during angiogenesis. nih.govnih.gov

The anti-angiogenic potential of integrin antagonists has been evaluated in several in vivo models.

Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a widely used model to study angiogenesis. Test substances can be applied to the CAM of a developing chick embryo to observe their effects on blood vessel formation. nih.gov This assay allows for the quantification of the anti-angiogenic activity of various compounds. ibidi.comibidi.com

Matrigel Plug Assay: In this assay, a gel-like substance called Matrigel, which is rich in extracellular matrix proteins, is implanted subcutaneously in mice. The Matrigel can be mixed with pro-angiogenic factors to induce blood vessel growth into the plug. The effect of anti-angiogenic agents can then be assessed by quantifying the extent of vascularization of the plug. ibidi.comibidi.comnih.gov Preclinical studies have shown that antagonists of αvβ3 and αvβ5 can suppress tumor growth in mouse models by inhibiting angiogenesis. nih.gov

Integrin antagonists have been shown to directly affect the behavior of endothelial cells.

Antagonists of integrin α5β1 can inhibit endothelial cell survival both in vitro and in vivo. nih.gov This leads to a reduction in the formation of new blood vessels. Overexpression of the brain-specific angiogenesis inhibitor 1 (BAI1), which has anti-angiogenic properties, has been found to suppress endothelial cell proliferation by blocking αvβ5 integrin. nih.gov In preclinical models, treatment with integrin antagonists can lead to a decrease in microvessel density within tumors, indicating an inhibition of angiogenesis.

| Angiogenesis Model | Key Findings | Cellular Effects |

| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of new blood vessel formation. nih.gov | Reduced vascularization. |

| Matrigel Plug Assay | Decreased angiogenesis in response to pro-angiogenic stimuli. ibidi.comibidi.comnih.gov | Reduced infiltration of endothelial cells. |

| In Vitro Endothelial Cell Assays | Inhibition of endothelial cell survival and proliferation. nih.govnih.gov | Decreased endothelial cell sprouting and tube formation. youtube.com |

Cancer Progression Models (Non-Clinical Focus)

Integrins are implicated in nearly every step of cancer progression, from primary tumor growth to metastasis. nih.gov They can promote cancer cell survival, proliferation, and invasion.

In preclinical cancer models, integrin antagonists have shown the potential to inhibit tumor progression. For example, the inhibition of αvβ3 and αvβ5 integrins has been shown to suppress the growth of xenografted tumors in chick egg and mouse models. nih.gov The expression of certain integrins, such as αvβ3, has been linked to a more aggressive cancer phenotype and increased metastasis in breast and lung cancer models. While the translation of these preclinical findings to clinical success has been challenging, the role of integrins in cancer progression remains an active area of research. mdpi.com

Advanced Methodologies and Future Research Directions

Development of Imaging Probes for Integrin Engagement in Preclinical Models

The ability to non-invasively visualize integrin expression and activation in vivo is crucial for the development and evaluation of integrin-targeted therapies. This has led to the creation of sophisticated imaging probes for use in preclinical models.

Molecular imaging technologies, particularly SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography), have shown promise in the non-invasive detection of integrin expression. For instance, researchers have developed bitargeted probes for integrin αvβ6 and α5β1, which are often overexpressed in cancers like pancreatic adenocarcinoma. nih.gov

One such probe, 99mTc-3PisoDGR2, has been successfully used to visualize both subcutaneous and in situ pancreatic tumors in mouse models. nih.gov The specificity of these imaging agents is confirmed through blocking studies, where the administration of an excess of the non-radioactive peptide significantly reduces tumor uptake of the radiolabeled probe. nih.gov These preclinical studies have demonstrated high tumor-to-background ratios, enabling clear visualization of tumors and even spontaneous lesions. nih.gov The development of such probes provides a powerful tool for assessing the expression of target integrins in vivo, which can be critical for patient selection and monitoring treatment response in future clinical applications.

Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular and molecular effects of integrin antagonist treatment, researchers are increasingly turning to "omics" technologies. These high-throughput approaches allow for the simultaneous analysis of thousands of biological molecules, providing a comprehensive snapshot of the biological state of a cell or tissue.

Single-cell and spatial multi-omics approaches are being employed to dissect the complex cellular and molecular changes that occur in response to anti-integrin therapies. nih.gov For example, in the context of inflammatory diseases, single-cell RNA sequencing (scRNA-Seq) has revealed transcriptomic alterations in various immune and stromal cell subsets following treatment with integrin antagonists like vedolizumab. nih.gov These analyses have identified changes in gene expression in both circulating immune cells and tissue-resident cells within the site of inflammation. nih.gov

Proteomic analyses are also crucial for understanding the composition of integrin-associated signaling complexes. nih.gov Methodologies have been developed to isolate these complexes, which have historically been challenging to analyze. nih.gov Quantitative, comparative proteomics of different integrin-ligand pairs have helped define both core and receptor-specific components of the "adhesome," the complex network of proteins associated with integrin-mediated cell adhesion. nih.gov This level of detail is critical for understanding how integrin antagonists modulate cellular signaling pathways.

Furthermore, novel integrated multi-omics methods that combine spatial transcriptomics with scRNA-Seq are providing unprecedented insights into cell-cell communication and signaling during tissue repair and fibrosis, processes where integrins play a key role. embopress.orgnih.gov These studies have identified specific genes, such as integrin beta-like 1 (Itgbl1), that are expressed by distinct fibroblast populations and are crucial for pathological processes like scarring. embopress.orgnih.gov

Co-targeting Strategies in Preclinical Models

Given the complexity of many diseases, particularly cancer, combination therapies that target multiple pathways simultaneously are a promising approach. Preclinical studies are actively exploring the co-targeting of integrins alongside other therapeutic agents.

Preclinical research has demonstrated that integrin antagonists can act synergistically with conventional chemotherapeutic agents. For example, in models of Lewis lung carcinoma, the combination of an anti-α4 integrin antibody with the chemotherapeutic agent OXi4503 resulted in a more significant reduction in tumor volume compared to either agent alone. researchgate.net Similarly, combining an anti-α4 antibody with gemcitabine (B846) in a pancreatic cancer model led to decreased tumor weight and a reduction in tumor-associated myeloid cells. researchgate.net These findings suggest that targeting integrins can enhance the efficacy of traditional chemotherapy.

| Preclinical Model | Integrin Target | Combination Agent | Observed Synergistic Effect |

| Lewis Lung Carcinoma | α4 integrin | OXi4503 | Reduced tumor volume |

| Pancreatic Carcinoma (Panc02) | α4 integrin | Gemcitabine | Decreased tumor weight and myeloid cell infiltration |

The potential for synergy also extends to combining integrin antagonists with other targeted therapies. The rationale behind this approach is that many cellular processes, such as tumor growth and angiogenesis, are driven by multiple, often redundant, signaling pathways. frontiersin.org By simultaneously blocking an integrin-mediated pathway and another critical pathway, it may be possible to achieve a more potent therapeutic effect and overcome potential resistance mechanisms. frontiersin.org For instance, the development of dual-target inhibitors that act on both integrins and other cell-adhesion molecules is an active area of research. nih.gov The concept of polypharmacological antagonism, where a single agent targets multiple integrins or an integrin and another receptor, is also gaining traction as a strategy to combat the complexity of diseases like cancer. bradford.ac.uk

Identification of Preclinical Biomarkers for Therapeutic Response and Resistance

The development of targeted therapies like Integrin Antagonist 1 hydrochloride necessitates the parallel development of biomarkers to predict treatment efficacy and potential resistance. In the preclinical setting, several promising biomarkers related to the αvβ6 integrin pathway are under investigation.

The expression level of the αvβ6 integrin itself has emerged as a primary biomarker. nih.govaacrjournals.org Its expression is typically low in healthy adult epithelial tissues but is significantly upregulated in various pathological conditions, including numerous cancers and fibrotic diseases. nih.govwikipedia.orgnih.gov High expression of αvβ6 often correlates with poor prognosis and increased metastasis in cancers such as non-small cell lung cancer, breast cancer, and colorectal cancer, making it a strong candidate for patient stratification. aacrjournals.orgaacrjournals.orgresearchgate.net For instance, in HER2-positive breast cancer, high αvβ6 expression has been linked to resistance to trastuzumab therapy, suggesting its potential as a biomarker for identifying patients who may benefit from a combination therapy involving an αvβ6 antagonist. aacrjournals.org

Another innovative approach is the use of Positron Emission Tomography (PET) imaging with radiolabeled tracers that specifically target αvβ6. These imaging agents can non-invasively quantify αvβ6 expression in vivo, serving as a diagnostic tool and a method to monitor therapeutic response. wikipedia.orgfrontiersin.org Tracers like [18F]αvβ6-binding peptide and Ga-Trivehexin are being evaluated for their ability to identify patients with high αvβ6-expressing tumors or fibrotic lesions who are most likely to respond to αvβ6-targeted antagonists. wikipedia.orgfrontiersin.org

Beyond direct measurement of the integrin, circulating biomarkers are also of significant interest. Anti-αvβ6 autoantibodies have been identified as a highly specific and sensitive biomarker for ulcerative colitis, a chronic inflammatory condition. nih.gov These autoantibodies can be detected in patient serum years before a clinical diagnosis and are associated with more severe disease outcomes. nih.govbiorxiv.org This discovery opens the door to investigating their utility in predicting response or resistance to αvβ6 inhibition in this and other inflammatory or autoimmune contexts. nih.gov

Furthermore, given that the primary mechanism of this compound involves the modulation of TGF-β signaling, downstream markers of this pathway are being explored. For example, a molecular signature of 595 genes responsive to both irradiation and αvβ6 blockade has been identified in preclinical models of radiation-induced lung fibrosis. nih.gov Monitoring such gene expression profiles could offer a detailed picture of therapeutic engagement and response. Similarly, markers of epithelial proliferation, such as Ki67, may serve as crucial safety biomarkers, especially in light of findings where potent αvβ6 inhibition led to unexpected epithelial proliferation in certain tissues. nih.gov

| Biomarker Category | Specific Biomarker | Disease Context | Potential Application | Reference |

|---|---|---|---|---|

| Tissue-Based | αvβ6 Integrin Expression (IHC) | Cancer (NSCLC, Breast, Colorectal), Fibrosis | Patient stratification, Prognosis | nih.govaacrjournals.orgaacrjournals.orgresearchgate.net |

| Imaging | αvβ6-Targeted PET Tracers (e.g., Ga-Trivehexin) | Cancer, Idiopathic Pulmonary Fibrosis (IPF) | Diagnosis, Monitoring therapeutic response | wikipedia.orgfrontiersin.org |

| Circulating | Anti-αvβ6 Autoantibodies | Ulcerative Colitis, ICI-Colitis | Early detection, Prognosis, Risk stratification | nih.govbiorxiv.orgnih.gov |

| Molecular Signature | TGF-β pathway-related gene expression | Radiation-Induced Lung Fibrosis | Monitoring therapeutic effect | nih.gov |

| Safety | Ki67 Proliferation Index | General | Monitoring for off-target proliferative effects | nih.gov |

Exploration of Novel Integrin Subtypes or Unconventional Disease Contexts for Research

While this compound is characterized by its high selectivity for the αvβ6 subtype, the broader family of integrins presents a rich landscape for therapeutic intervention. Research into related integrins, particularly other RGD-binding integrins like αvβ1, αvβ3, αvβ5, and αvβ8, continues to uncover complex cross-talk and potential for overlapping or distinct therapeutic applications. nih.govgoogle.com However, current research on this compound remains focused on leveraging its specificity for αvβ6 rather than exploring activity against other subtypes.

The exploration of unconventional disease contexts for αvβ6 antagonism is a rapidly evolving field. Initially focused on idiopathic pulmonary fibrosis and solid tumors, the potential applications of inhibiting αvβ6 are expanding.

One of the most significant new areas is in inflammatory bowel disease, specifically ulcerative colitis. The discovery of anti-αvβ6 autoantibodies as a key feature of the disease has propelled interest in αvβ6 as a therapeutic target in this non-fibrotic, non-cancerous condition. nih.govbiorxiv.org This suggests a role for αvβ6 in the loss of epithelial barrier integrity and immune dysregulation that characterizes the disease.

Viral infections represent another novel research avenue. The αvβ6 integrin has been identified as a cellular receptor for certain viruses, such as Foot-and-Mouth Disease Virus (FMDV). nih.gov This function is distinct from its role in TGF-β activation and suggests that antagonists like this compound could be investigated for their potential as anti-viral agents, preventing viral entry into epithelial cells.

Furthermore, research into systemic sclerosis-associated interstitial lung disease (SSc-ILD) is evaluating the potential of αvβ6 inhibition. nih.gov While related to pulmonary fibrosis, SSc-ILD has a distinct autoimmune etiology, making it an important and separate context for investigation.

A surprising and critical area of new research stems from toxicology studies. The administration of a selective αvβ6 inhibitor to cynomolgus monkeys resulted in the rapid development of urothelial carcinoma. nih.gov This unexpected finding underscores the complex, tissue-specific roles of TGF-β signaling, which can be tumor-suppressive in some contexts. This has opened up a crucial new field of inquiry into the long-term safety of αvβ6 inhibition and the delicate balance of the TGF-β pathway in different organs, particularly the urinary bladder.

Finally, novel mechanistic insights are expanding the contexts for αvβ6-targeted therapy. For example, recent studies have shown that cancer cells can package αvβ6 into small extracellular vesicles (sEVs), which are then able to promote angiogenesis. youtube.com This sEV-mediated transfer of αvβ6 represents a new mechanism for tumor progression and a novel rationale for the use of αvβ6 antagonists to disrupt tumor-stroma communication.

| Novel Disease Context | Underlying Rationale | Key Research Finding | Reference |

|---|---|---|---|

| Ulcerative Colitis | Role in immune dysregulation and epithelial barrier integrity | Presence of anti-αvβ6 autoantibodies years before diagnosis | nih.govbiorxiv.org |

| Viral Infections (e.g., FMDV) | Functions as a viral entry receptor on epithelial cells | Transfection with β6 subunit makes cells susceptible to FMDV infection | nih.gov |

| Systemic Sclerosis-associated ILD | Role in fibrosis driven by autoimmune disease | Pan-αv inhibitors are in clinical trials for SSc-ILD | nih.gov |

| Urothelial Carcinoma (Safety Concern) | Inhibition of tumor-suppressive TGF-β signaling in the bladder | Rapid tumor induction in primates with an αvβ6 inhibitor | nih.gov |

| Angiogenesis (Mechanistic Insight) | Transfer of αvβ6 via extracellular vesicles to endothelial cells | sEV-associated αvβ6 enhances endothelial tube formation | youtube.com |

Q & A

Q. What experimental models are appropriate for studying the mechanism of Integrin Antagonist 1 hydrochloride in angiogenesis inhibition?

- Methodological Answer : In vitro models such as human umbilical vein endothelial cell (HUVEC) tubule formation assays can assess anti-angiogenic effects. In vivo models like the chick chorioallantoic membrane (CAM) assay are validated for quantifying angiogenesis inhibition. These models allow direct observation of vascular sprouting and regression . Additionally, cell adhesion assays using fibronectin-coated plates can evaluate integrin-mediated interactions .

Q. What biochemical assays are critical for confirming antagonistic activity of this compound on α4β1 integrin?

- Methodological Answer : Use competitive ELISA with labeled ligands (e.g., VCAM-1 or fibronectin) to measure displacement efficiency. Flow cytometry with α4β1-specific antibodies can quantify receptor occupancy. Functional validation via inhibition of cell adhesion to ligand-coated surfaces is essential, with IC50 values calculated using non-linear regression .

Q. How should researchers validate the specificity of this compound against off-target integrin subtypes?

- Methodological Answer : Perform selectivity panels using recombinant integrin subtypes (e.g., αvβ3, α5β1) in parallel binding assays. siRNA-mediated knockdown of α4β1 in cell lines can confirm on-target effects. Cross-reactivity studies in integrin-null cells (e.g., β1-deficient models) further ensure specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data for this compound across assay platforms?

- Methodological Answer : Standardize buffer conditions (pH, divalent cations) to mimic physiological states. Use orthogonal methods like surface plasmon resonance (SPR) for kinetic analysis and cell-based functional assays (e.g., adhesion inhibition) to cross-validate affinity measurements. Include internal controls such as Tirofiban hydrochloride (a well-characterized integrin antagonist) to calibrate assays .

Q. What statistical considerations are critical for designing dose-response studies to ensure robust IC50 determination?

- Methodological Answer : Employ a minimum of three independent replicates per dose to account for biological variability. Use non-linear regression models (e.g., Hill equation) with goodness-of-fit metrics (R², residual analysis). Address plate-to-plate variability via normalization to positive/negative controls. Power analysis should guide sample size to achieve ≥80% statistical power .

Q. What methodological approaches are recommended for analyzing the PK-PD relationship of this compound in preclinical models?

- Methodological Answer : Conduct serial blood sampling in rodent models to measure plasma pharmacokinetics (Cmax, AUC) alongside pharmacodynamic biomarkers (e.g., integrin occupancy via flow cytometry). Compartmental modeling links exposure to effect, while ex vivo receptor saturation assays validate target engagement. For translational relevance, correlate findings with in vitro EC50 values .

Q. How can researchers address variability in sediment sampling when studying this compound in hyporheic environments?

- Methodological Answer : Standardize sediment volume measurements using porosity calculations and flow pattern analysis. Combine BR (Bou-Rouch) and VP (vacuum-pump) sampling techniques to capture diverse sediment fractions. Control for spatial heterogeneity by stratifying sampling sites based on hydrodynamic zones .

Data Interpretation & Reporting

Q. How should contradictory results between in vitro and in vivo efficacy studies be analyzed?

- Methodological Answer : Investigate bioavailability differences (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS pharmacokinetic profiling. Assess tissue penetration via autoradiography or mass spectrometry imaging. Validate in vitro-in vivo correlations (IVIVC) using compartmental modeling .

Q. What protocols ensure reproducibility when reporting the synthesis and characterization of this compound?

- Methodological Answer : Follow IUPAC guidelines for compound nomenclature and characterization (e.g., NMR, HPLC purity ≥95%). Provide detailed synthetic procedures, including reaction stoichiometry, solvent systems, and purification steps. Deposit spectral data in public repositories (e.g., PubChem) for independent verification .

Q. How can researchers ethically incorporate secondary data into studies on this compound?

- Methodological Answer :

Use databases like ChEMBL or BindingDB to source affinity data, but apply original statistical frameworks (e.g., meta-analysis, Bayesian modeling) to derive novel conclusions. Clearly demarcate primary vs. secondary data in methods sections and validate key findings with in-house experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.